molecular formula C25H20ClN3O2 B7747500 (E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enenitrile

(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enenitrile

Cat. No.: B7747500
M. Wt: 429.9 g/mol
InChI Key: PFJQXVNZWZNEHH-XDHOZWIPSA-N
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Description

(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enenitrile is a complex organic compound that features a benzimidazole core linked to a substituted phenyl group through a propenenitrile bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with 3-chlorophenylmethanol in the presence of a base to introduce the 3-chlorophenylmethoxy group.

    Formation of Propenenitrile Bridge: The final step involves the formation of the propenenitrile bridge by reacting the substituted benzimidazole with ethyl 4-bromo-3-ethoxyphenylacetate under basic conditions, followed by dehydration to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core or the phenyl ring, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, organolithium compounds, anhydrous conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole or phenyl groups.

    Reduction: Amines or reduced nitrile derivatives.

    Substitution: Various substituted benzimidazole or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole core is known to exhibit various biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.

Medicine

The compound’s potential medicinal applications are being explored, particularly in the development of new drugs. Its structure allows for the modification of its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for use in the development of polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of (E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile
  • 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile
  • 2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)prop-2-enenitrile

Uniqueness

(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enenitrile is unique due to the presence of both the 3-chlorophenylmethoxy and 3-ethoxyphenyl groups. These substituents confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2/c1-2-30-24-14-17(10-11-23(24)31-16-18-6-5-7-20(26)13-18)12-19(15-27)25-28-21-8-3-4-9-22(21)29-25/h3-14H,2,16H2,1H3,(H,28,29)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJQXVNZWZNEHH-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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